Cas no 2229562-92-7 (methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate)

methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate
- EN300-1811241
- 2229562-92-7
- methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate
-
- インチ: 1S/C12H15NO4/c1-16-9-5-3-4-8(13-9)12(6-7-12)10(14)11(15)17-2/h3-5,10,14H,6-7H2,1-2H3
- InChIKey: CVIXHJWSKOFECQ-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)C1(C2C=CC=C(N=2)OC)CC1
計算された属性
- せいみつぶんしりょう: 237.10010796g/mol
- どういたいしつりょう: 237.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1
methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1811241-0.05g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 0.05g |
$1428.0 | 2023-09-19 | ||
Enamine | EN300-1811241-0.5g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 0.5g |
$1632.0 | 2023-09-19 | ||
Enamine | EN300-1811241-2.5g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 2.5g |
$3332.0 | 2023-09-19 | ||
Enamine | EN300-1811241-1.0g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 1g |
$1701.0 | 2023-06-02 | ||
Enamine | EN300-1811241-1g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 1g |
$1701.0 | 2023-09-19 | ||
Enamine | EN300-1811241-5.0g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 5g |
$4930.0 | 2023-06-02 | ||
Enamine | EN300-1811241-0.25g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 0.25g |
$1564.0 | 2023-09-19 | ||
Enamine | EN300-1811241-5g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 5g |
$4930.0 | 2023-09-19 | ||
Enamine | EN300-1811241-0.1g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 0.1g |
$1496.0 | 2023-09-19 | ||
Enamine | EN300-1811241-10.0g |
methyl 2-hydroxy-2-[1-(6-methoxypyridin-2-yl)cyclopropyl]acetate |
2229562-92-7 | 10g |
$7312.0 | 2023-06-02 |
methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetateに関する追加情報
Research Brief on Methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate (CAS: 2229562-92-7)
In recent years, the compound methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate (CAS: 2229562-92-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclopropyl and pyridinyl moieties, has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and small-molecule modulators. The following brief synthesizes the latest findings and advancements related to this compound, highlighting its chemical properties, biological activities, and potential clinical implications.
The structural complexity of methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate lends itself to diverse interactions with biological targets. Recent studies have focused on its role as a key intermediate in the synthesis of pharmacologically active molecules. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its utility in the construction of cyclopropane-containing inhibitors targeting cytochrome P450 enzymes, which are critical in drug metabolism and toxicity studies. The compound's ability to stabilize transition states during enzymatic reactions has made it a valuable tool in mechanistic studies.
Further investigations into the biological activity of this compound have revealed its potential as an anti-inflammatory agent. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that derivatives of methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its applicability in treating chronic inflammatory diseases. The study also highlighted the compound's favorable pharmacokinetic profile, including moderate bioavailability and low cytotoxicity, which are essential for further drug development.
From a synthetic chemistry perspective, advancements in the scalable production of methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate have been achieved through innovative catalytic methods. A recent publication in Organic Process Research & Development (2024) detailed a highly efficient palladium-catalyzed cyclopropanation protocol, which improved the yield and purity of the compound while reducing environmental impact. This methodological breakthrough is expected to facilitate its broader adoption in industrial-scale pharmaceutical manufacturing.
Despite these promising developments, challenges remain in optimizing the compound's selectivity and potency for specific therapeutic targets. Ongoing research aims to elucidate its structure-activity relationships (SAR) through systematic modifications of its functional groups. Computational modeling and high-throughput screening approaches are being employed to identify optimal derivatives with enhanced efficacy and reduced off-target effects. Collaborative efforts between academic and industrial researchers are anticipated to accelerate the translation of these findings into clinical candidates.
In conclusion, methyl 2-hydroxy-2-1-(6-methoxypyridin-2-yl)cyclopropylacetate (CAS: 2229562-92-7) represents a versatile and pharmacologically relevant scaffold in modern drug discovery. Its multifaceted applications—from enzyme inhibition to anti-inflammatory therapy—underscore its importance in chemical biology. As research progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics, provided that its synthetic accessibility and biological specificity are further refined. Future studies should prioritize in vivo validation and toxicological assessments to bridge the gap between bench and bedside.
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